molecular formula C14H13ClN2OS B2545365 N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride CAS No. 2034619-43-5

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride

Cat. No.: B2545365
CAS No.: 2034619-43-5
M. Wt: 292.78
InChI Key: NJFOKMVMNKXWLX-UHFFFAOYSA-N
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Description

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is a thiazole-based heterocyclic compound featuring a benzyl group at the thiazol-2-amine nitrogen and a furan-3-yl substituent at the 4-position of the thiazole ring. The hydrochloride salt form enhances its solubility in polar solvents, making it advantageous for pharmaceutical or biochemical applications. The compound likely exists as a crystalline solid, with spectral data (IR, NMR, HRMS) aligning with thiazole and furan moieties .

Properties

IUPAC Name

N-benzyl-4-(furan-3-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS.ClH/c1-2-4-11(5-3-1)8-15-14-16-13(10-18-14)12-6-7-17-9-12;/h1-7,9-10H,8H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOKMVMNKXWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=COC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Halogenation of 3-Furyl Ketone :

    • Substrate : 3-Acetylfuran or analogous ketones.
    • Halogen Source : Trichloroisocyanuric acid (TCCA) or iodine in acidic media.
    • Solvent : Ethanol or dichloromethane (DCM).
    • Catalyst : Calcium-supported ionic liquid nanocatalysts (e.g., Ca/4-MePy-IL@ZY-Fe3O4) enhance halogenation efficiency.

    The reaction proceeds via electrophilic halogenation at the α-carbon of the ketone, forming α-halo-3-furylketone.

  • Cyclocondensation with Thiourea :

    • Molar Ratio : 1:1 (α-haloketone : thiourea).
    • Temperature : 80–100°C in ethanol.
    • Workup : Neutralization with 10% sodium bicarbonate, followed by extraction and crystallization.

    The α-haloketone reacts with thiourea in a nucleophilic substitution-cyclization sequence, yielding 4-(furan-3-yl)thiazol-2-amine.

Table 1: Optimization of Halogenation and Cyclocondensation Steps

Parameter Condition 1 Condition 2 Optimal Yield
Halogenation Agent TCCA I₂/HIO₃ 89% (TCCA)
Solvent Ethanol DCM Ethanol
Catalyst Loading 2 wt% Ca/4-MePy None 2 wt%
Cyclocondensation Time 25 min 60 min 25 min

N-Benzylation of 4-(Furan-3-yl)thiazol-2-amine

The 2-amine group undergoes alkylation with benzyl halides to introduce the N-benzyl moiety.

Benzylation Strategies

  • Direct Alkylation :

    • Reagents : Benzyl bromide or chloride (1.2–1.5 equiv).
    • Base : Potassium carbonate or triethylamine in DCM.
    • Temperature : Reflux (40–60°C) for 6–12 hours.

    Mechanism : The amine acts as a nucleophile, displacing the halide in an SN2 reaction.

  • Coupling Agents :

    • EDCI/HOBt : Enhances reactivity in polar aprotic solvents like DMF.
    • Workup : Acidic extraction (1 M HCl) removes unreacted benzyl halide, followed by column chromatography (ethyl acetate/hexane).

Table 2: Comparative Benzylation Efficiency

Method Solvent Time (h) Yield (%) Purity (HPLC)
Direct Alkylation DCM 12 78 95%
EDCI-Mediated DMF 6 85 98%

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid to improve stability and crystallinity.

Procedure

  • Acid Addition : 4-(Furan-3-yl)-N-benzylthiazol-2-amine is dissolved in anhydrous ether or ethanol.
  • HCl Gas : Bubbled through the solution until precipitation completes.
  • Filtration : The hydrochloride salt is collected and washed with cold ether.

Key Data :

  • Stoichiometry : 1:1 (amine : HCl).
  • Melting Point : 292.8 g/mol (PubChem CID 72720225).

One-Pot Synthesis Innovations

Recent advances enable the integration of halogenation, cyclocondensation, and benzylation in a single reactor.

Protocol

  • Sequential Addition :

    • TCCA and 3-acetylfuran react in ethanol at 80°C for 25 min.
    • Thiourea is added to form the thiazole intermediate.
    • Benzyl bromide introduced without isolating intermediates.
  • Catalyst Reusability : Ca/4-MePy-IL@ZY-Fe3O4 nanocatalyst retains 92% activity after five cycles.

Advantages :

  • Yield Increase : 88% vs. 72% (stepwise method).
  • Time Reduction : 4 hours vs. 8 hours.

Analytical Characterization

Critical data for verifying structure and purity:

Table 3: Spectroscopic Data (PubChem CID 72720225)

Technique Key Signals
IR (KBr) 3429 cm⁻¹ (N–H stretch), 1620 cm⁻¹ (C=N)
¹H NMR δ 7.24 (furan H), 4.62 (benzyl CH₂)
MS (ESI) m/z 292.8 [M+H]+

Challenges and Mitigation Strategies

  • Furan Ring Sensitivity :

    • Issue : Halogenation may oxidize the furan ring.
    • Solution : Use mild halogenating agents (TCCA over Br₂).
  • N,N-Dibenzylation :

    • Issue : Excess benzyl halide causes over-alkylation.
    • Solution : Stoichiometric control (1.2 equiv benzyl bromide).

Chemical Reactions Analysis

Substitution Reactions

The primary amine group at position 2 of the thiazole ring participates in nucleophilic substitution reactions.

Reaction Type Reagents/Conditions Products References
Alkylation Alkyl halides (e.g., CH₃I, C₂H₅Br) in ethanol, K₂CO₃, refluxN-alkylated thiazole derivatives
Acylation Acetyl chloride, pyridine, RTN-acetylated products
Sulfonation Sulfonyl chlorides, DCM, baseSulfonamide derivatives

Mechanistic Insight : The lone pair on the amine nitrogen facilitates nucleophilic attack on electrophilic reagents. Steric hindrance from the benzyl and furan groups may influence reaction rates .

Condensation Reactions

The amine group reacts with carbonyl compounds to form Schiff bases or heterocyclic adducts.

Reaction Type Reagents/Conditions Products References
Schiff Base Formation Aromatic aldehydes (e.g., benzaldehyde), ethanol, ΔImine-linked thiazole-furan hybrids
Knoevenagel Condensation Active methylene compounds (e.g., malononitrile), piperidine catalystCyano-substituted derivatives

Key Example : Reaction with furan-3-carboxaldehyde under basic conditions yields extended conjugated systems.

Electrophilic Aromatic Substitution (EAS)

The thiazole and furan rings undergo EAS, though reactivity varies due to electronic effects.

Reaction Type Reagents/Conditions Products References
Nitration HNO₃/H₂SO₄, 0–5°C5-Nitro-thiazole derivatives
Halogenation Cl₂ or Br₂ in acetic acid5-Halo-thiazole or 2-halo-furan adducts
Sulfonation SO₃/H₂SO₄Thiazole-sulfonic acid derivatives

Regioselectivity : The thiazole’s electron-deficient C5 position is more reactive than the furan’s electron-rich C2 .

Oxidation and Reduction

The furan ring and thiazole’s sulfur atom are susceptible to redox reactions.

Reaction Type Reagents/Conditions Products References
Furan Ring Oxidation H₂O₂, FeSO₄ catalystγ-Butyrolactone or diketone derivatives
Thiazole Reduction LiAlH₄, THF, ΔDihydrothiazole intermediates
Sulfur Oxidation mCPBA, DCM, RTThiazole sulfoxide or sulfone

Note : Over-oxidation of the furan ring can lead to ring-opening products .

Acid-Base Reactions

The hydrochloride salt undergoes neutralization and pH-dependent solubility changes.

Reaction Type Reagents/Conditions Products References
Neutralization NaOH, H₂O, RTFree base form (N-benzyl-4-(furan-3-yl)thiazol-2-amine)
Protonation HCl gas, etherRe-formation of hydrochloride salt

Applications : Solubility in aqueous systems is critical for pharmaceutical formulations .

Coupling Reactions

Transition metal-catalyzed cross-coupling reactions modify the aromatic systems.

Reaction Type Reagents/Conditions Products References
Suzuki-Miyaura Pd(PPh₃)₄, aryl boronic acids, K₂CO₃Biaryl-functionalized thiazole derivatives
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aryl halidesN-aryl amine conjugates

Limitation : Steric bulk from the benzyl group may reduce coupling efficiency .

Cycloaddition Reactions

The thiazole ring participates in [2+3] cycloadditions with dipolarophiles.

Reaction Type Reagents/Conditions Products References
Azide-Alkyne Cycloaddition CuI, sodium ascorbate, RTTriazole-thiazole hybrids

Application : Modular synthesis of polyheterocyclic scaffolds for drug discovery .

Degradation Pathways

Stability under stress conditions (e.g., heat, light) informs storage and handling protocols.

Condition Degradation Products Mechanism References
Acidic Hydrolysis Furan-3-carboxylic acid, thioamideRing-opening via protonation
Thermal Decomposition Benzyl chloride, thiazole fragmentsRetro-condensation at >150°C

Scientific Research Applications

Antimicrobial Activity

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride exhibits significant antimicrobial properties against various pathogens. Thiazole derivatives, including those bearing furan moieties, have been reported to possess potent antibacterial and antifungal activities.

Case Studies and Findings

  • A study demonstrated that thiazole derivatives showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 25 µg/mL to 50 µg/mL for different derivatives, indicating their potential as effective antimicrobial agents .
CompoundMIC (µg/mL)Target Organisms
This compound32A. niger, C. albicans
Derivative 9d-f25S. aureus, E. coli

Anticancer Properties

The anticancer potential of thiazole derivatives has been widely studied, with promising results observed in various cancer cell lines.

Case Studies and Findings

  • Research indicates that compounds similar to this compound exhibit cytotoxic effects against human liver hepatocellular carcinoma (HepG2) and other cancer cell lines. For instance, a derivative demonstrated an IC50 value of 23.30 ± 0.35 mM against A549 human lung adenocarcinoma cells .
CompoundCell LineIC50 (µM)
N-benzyl derivativeHepG223.30 ± 0.35
Thiazole-pyridine hybridPC35.71

Anticonvulsant Activity

Thiazole compounds have also shown promise in the treatment of epilepsy and related disorders due to their anticonvulsant properties.

Case Studies and Findings

  • In a recent study, thiazole-integrated analogues were tested for their anticonvulsant activity in animal models. One specific analogue exhibited a median effective dose significantly lower than standard treatments like ethosuximide, indicating its potential as a therapeutic agent for seizure disorders .
CompoundModel UsedEffective Dose (mg/kg)
Thiazole analoguePTZ model<20

Mechanism of Action

The mechanism of action of N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell proteins, inducing apoptosis .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight :

  • Bulky substituents (e.g., 4-bromobenzyl in 4j) increase molecular weight compared to simpler groups (e.g., benzyl in 4n). The target compound’s molecular weight is intermediate, influenced by the furan-3-yl group and HCl counterion.
  • Halogenated analogs (4j, 4m) exhibit higher molecular weights due to bromine atoms (~80 g/mol each).

Spectral Differentiation :

  • IR Spectroscopy : Halogenated compounds (4j, 4m) show distinct C-Br stretches (~550 cm⁻¹), absent in the furan-containing target compound. The latter instead displays C-O (furan) and C-S (thiazole) vibrations .
  • NMR : Aromatic proton regions vary significantly; for example, 4l’s pyridine protons (δ 8.5–8.7) contrast with the target’s benzyl and furan signals (δ 6.5–7.5) .

Research Findings and Implications

Structural Modifications and Bioactivity

  • Furan vs. Phenyl Substituents : Compounds with furan groups (e.g., 4k, target) may exhibit improved metabolic stability compared to phenyl-substituted analogs (4j, 4m) due to furan’s smaller size and reduced lipophilicity.
  • Halogenation Effects : Bromine substituents (4j, 4m) could enhance binding affinity in hydrophobic pockets but may increase toxicity risks .

Hydrogen Bonding and Crystal Packing

  • While direct data on the target compound’s crystal structure are unavailable, highlights the role of hydrogen bonding in molecular aggregation. The hydrochloride salt likely forms strong N–H···Cl hydrogen bonds, influencing its crystalline lattice and stability .

Biological Activity

N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial, antifungal, anticancer, and anti-inflammatory agent. This article reviews the biological activity of this compound, supported by recent research findings, case studies, and data tables.

1. Chemical Structure and Properties

This compound features a thiazole ring fused with a furan moiety and a benzyl substituent. This unique structure contributes to its biological activity by enabling interactions with various molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The thiazole ring can inhibit bacterial enzymes, leading to antimicrobial effects, while its interaction with cancer cell proteins may induce apoptosis in malignant cells.

3. Antimicrobial Activity

Research has shown that this compound exhibits substantial antimicrobial properties against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Candida albicansEffective antifungal

The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections.

4. Anticancer Activity

This compound has been studied for its anticancer properties, particularly against various cancer cell lines.

Case Studies

  • HepG2 Cell Line : A study demonstrated that derivatives of thiazole exhibited cytotoxic effects on HepG2 cells, indicating potential for liver cancer treatment .
  • A2780 Cell Line : Another investigation revealed that the compound reduced the S phase cell population and increased apoptosis in A2780 ovarian cancer cells .
Cell Line IC50 (µg/mL) Effect
HepG2< 5Cytotoxicity
A2780< 10Apoptosis induction

5. Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in various models. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential use in treating inflammatory diseases .

6. Structure–Activity Relationship (SAR)

The structural features of this compound play a crucial role in its biological activity. Modifications on the thiazole and furan rings can significantly alter potency and selectivity against different biological targets.

Notable SAR Findings

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances antibacterial activity against Gram-positive bacteria .
  • Substituent Variations : Changes in the benzyl substituent can lead to variations in anticancer efficacy, as seen in studies comparing different thiazole derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-4-(furan-3-yl)thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling thiazole precursors with benzylamine derivatives under nucleophilic substitution or condensation reactions. For example, substituting 4-(furan-3-yl)thiazol-2-amine with benzyl chloride in a polar solvent (e.g., THF) under basic conditions (e.g., triethylamine) can yield the target compound. Post-synthesis, hydrochloric acid is added to form the hydrochloride salt. Optimization includes controlling stoichiometry, reaction temperature (e.g., ice bath for exothermic steps), and purification via recrystallization (e.g., ethanol) .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structure of This compound?

  • Methodological Answer :

  • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.2 ppm) confirm furan and benzyl groups. The NH₂ proton in thiazole appears as a broad singlet (δ ~4.2 ppm) .
  • IR : Stretching vibrations for C=N (1621–1558 cm⁻¹), C-S (693 cm⁻¹), and N-H (3550 cm⁻¹) validate the thiazole core and amine functionality .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with theoretical mass (exact mass calculations via DFT methods can refine predictions) .

Q. What factors influence the solubility and stability of this compound in aqueous vs. organic solvents?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility due to ionic interactions. Stability is affected by pH (protonation of the amine group) and hydrogen bonding. In organic solvents (e.g., DMSO, methanol), solubility depends on hydrophobic interactions with the benzyl and furan moieties. Crystal packing analysis (e.g., X-ray diffraction) reveals intermolecular hydrogen bonds (e.g., N–H⋯Cl⁻) that stabilize the solid state but may reduce solubility in non-polar solvents .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity of This compound?

  • Methodological Answer : Density-functional theory (DFT) using hybrid functionals (e.g., B3LYP) calculates HOMO-LUMO gaps, charge distribution, and protonation sites. For instance, exact-exchange terms in DFT improve accuracy for thermochemical properties like ionization potentials and electron affinities . Simulations can also model solvent effects (e.g., polarizable continuum models) to predict solvation energies and reactive intermediates .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s bioactivity?

  • Methodological Answer : Discrepancies often arise from approximations in computational models (e.g., neglecting solvent dynamics). To address this:

  • Validate DFT-predicted binding affinities with experimental assays (e.g., enzyme inhibition studies).
  • Use molecular dynamics (MD) simulations to account for conformational flexibility in biological environments.
  • Cross-reference spectroscopic data (e.g., NMR chemical shifts) with DFT-calculated shielding tensors .

Q. How do structural modifications (e.g., substituents on furan or benzyl groups) alter biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., -NO₂ on benzyl) enhance antimicrobial activity by increasing electrophilicity. Conversely, methoxy groups on furan improve solubility but may reduce target binding. Systematic modifications followed by in vitro assays (e.g., MIC for antimicrobial activity) and docking studies (e.g., binding to PFOR enzyme) guide optimization .

Q. What are the challenges in crystallizing this compound, and how do hydrogen-bonding patterns affect its supramolecular assembly?

  • Methodological Answer : Crystallization difficulties arise from conformational flexibility and solvent polarity. Slow evaporation from methanol/water mixtures promotes ordered packing. X-ray structures of analogous compounds reveal centrosymmetric dimers via N–H⋯N hydrogen bonds and stabilization by C–H⋯O/F interactions. These patterns influence solubility and melting points .

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